羧酰胺三唑

概述

描述

Carboxyamidotriazole is a small-molecule compound known for its role as a calcium channel blocker. It inhibits both voltage-gated and ligand-gated calcium channels, making it a significant compound in the field of medicinal chemistry. Initially investigated for its potential as an anti-cancer drug, carboxyamidotriazole has shown promise in various preclinical studies .

科学研究应用

作用机制

羧酰胺三唑通过阻断钙通道发挥作用,从而抑制钙离子流入细胞。这种作用会破坏钙介导的信号转导途径,导致细胞增殖和迁移减少。 该化合物还抑制核因子-κB (NF-κB) 和丝裂原活化蛋白激酶 (MAPKs) 的活化,这些激酶参与炎症反应 .

生化分析

Biochemical Properties

Carboxyamidotriazole interacts with various biomolecules, primarily enzymes and proteins, to exert its effects. It inhibits mitochondrial oxidative metabolism, leading to increased glutamine-dependent reductive carboxylation and enhanced glycolytic metabolism . This inhibition of mitochondrial function is a key aspect of Carboxyamidotriazole’s biochemical properties .

Cellular Effects

Carboxyamidotriazole has significant effects on various types of cells and cellular processes. It influences cell function by disrupting calcium entry and inducing reactive oxygen species . It also stimulates the IDO1-Kyn metabolic circuitry in the tumor microenvironment, facilitating tumor cell immune evasion . This compound has been shown to cause metabolic reprogramming of pancreatic cancer cells .

Molecular Mechanism

Carboxyamidotriazole exerts its effects at the molecular level through several mechanisms. It inhibits mitochondrial oxidative phosphorylation, which can explain several of its anticancer activities, including the inhibition of calcium entry and the induction of reactive oxygen species . This inhibition of mitochondrial function is considered the fundamental mechanism of Carboxyamidotriazole .

Dosage Effects in Animal Models

Carboxyamidotriazole has been shown to have anti-inflammatory activity in several animal models of inflammation

Metabolic Pathways

Carboxyamidotriazole is involved in several metabolic pathways. It stimulates the IDO1-Kyn metabolic circuitry in the tumor microenvironment . The inhibition of mitochondrial oxidative metabolism by Carboxyamidotriazole leads to increased glutamine-dependent reductive carboxylation and enhanced glycolytic metabolism .

准备方法

合成路线和反应条件: 羧酰胺三唑可以通过几种方法合成,包括 Huisgen 1,3-偶极环加成和金属催化的 1,3-偶极环加成 。这些方法涉及叠氮化物与炔烃的反应形成 1,2,3-三唑,然后进一步修饰以生成羧酰胺三唑。

工业生产方法: 在工业环境中,羧酰胺三唑通常使用连续制造技术生产。其中一种方法涉及使用自适应聚焦声学将羧酰胺三唑封装在纳米乳液中。 这种方法可以实现可扩展生产,同时保持高包封效率 .

化学反应分析

反应类型: 羧酰胺三唑会发生各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物以增强其药理特性至关重要。

常用试剂和条件:

氧化: 使用过氧化氢和高锰酸钾等常见的氧化剂。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 使用氯气和硝酸等试剂进行卤化和硝化反应。

相似化合物的比较

羧酰胺三唑因其对电压门控和配体门控钙通道的双重作用而独一无二。类似的化合物包括:

Mubritinib: 以其抗癌特性而闻名,但具有不同的分子靶点。

Lapatinib: 另一种抑制 HER2 但不影响钙通道的抗癌药物.

羧酰胺三唑因其广泛的生物活性及其在各种治疗应用中的潜力而脱颖而出。

属性

IUPAC Name |

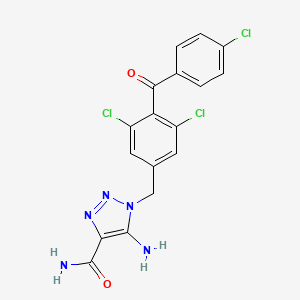

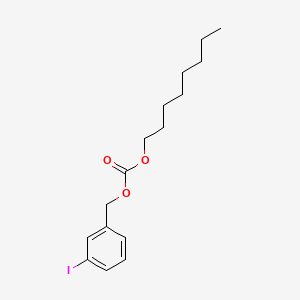

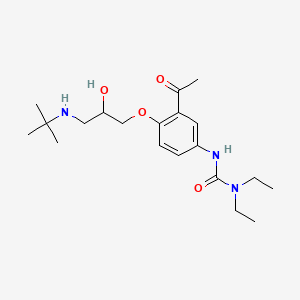

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl3N5O2/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25/h1-6H,7,21H2,(H2,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRZHQBJSXRYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40244108 | |

| Record name | Carboxyamidotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40244108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99519-84-3 | |

| Record name | Carboxyamidotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99519-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxyamidotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099519843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxyamidotriazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 99519-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=609974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carboxyamidotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40244108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99519-84-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOXYAMIDOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ST3ZF52WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Carboxyamidotriazole?

A1: Carboxyamidotriazole primarily targets non-voltage-operated calcium channels, inhibiting the influx of calcium ions (Ca2+) into cells and release from intracellular stores. [, , , ] This disruption of calcium signaling affects numerous downstream pathways involved in cell proliferation, angiogenesis, and inflammation. [, , , , ]

Q2: How does Carboxyamidotriazole's action on calcium channels translate to its anti-tumor effects?

A2: By inhibiting calcium influx, CAI disrupts calcium-dependent signaling pathways crucial for tumor growth, angiogenesis, and metastasis. Studies show CAI inhibits vascular endothelial growth factor (VEGF) signaling, a key player in angiogenesis. [, , , ] It also interferes with PI3K activity, another crucial pathway in tumor cell survival and proliferation. [, ]

Q3: Beyond anti-tumor effects, what other therapeutic benefits might stem from Carboxyamidotriazole's mechanism?

A3: Carboxyamidotriazole's ability to modulate calcium signaling extends to anti-inflammatory effects. Research shows it can reduce inflammatory mediators like TNF-α, IL-1β, IL-6, and nitric oxide, suggesting potential for treating inflammatory diseases. [, , , ]

Q4: Does Carboxyamidotriazole directly inhibit cyclooxygenase (COX) enzymes like traditional NSAIDs?

A4: No, in vitro studies reveal that Carboxyamidotriazole does not directly inhibit COX enzymes, suggesting its anti-inflammatory mechanism differs from traditional NSAIDs. []

Q5: Does Carboxyamidotriazole affect mitochondrial function?

A5: Yes, evidence suggests Carboxyamidotriazole can inhibit mitochondrial calcium uptake, impacting mitochondrial membrane potential. [] Recent research also indicates it may cause metabolic reprogramming by inhibiting mitochondrial oxidative metabolism. [] This metabolic shift could contribute to its anticancer effects.

Q6: What is the bioavailability of the original Carboxyamidotriazole formulation?

A6: The original gelatin capsule formulation of Carboxyamidotriazole has limited oral bioavailability. []

Q7: How does food intake affect the pharmacokinetics of Carboxyamidotriazole?

A7: Studies indicate that Carboxyamidotriazole plasma concentrations are higher when taken with food, suggesting food intake can significantly influence its pharmacokinetics. [, ]

Q8: What is known about the half-life of Carboxyamidotriazole?

A8: The half-life of Carboxyamidotriazole has been reported to range from 35 to 61 hours. [] The micronized formulation showed a slightly shorter half-life than the original gelcap formulation. []

Q9: How does Carboxyamidotriazole orotate (CTO) differ from Carboxyamidotriazole in terms of pharmacokinetics?

A9: Carboxyamidotriazole orotate (CTO) demonstrates improved oral bioavailability and faster entry into the bloodstream compared to Carboxyamidotriazole, while maintaining a similar elimination half-life. [] This suggests CTO might achieve therapeutic efficacy at lower doses, potentially minimizing toxicity. [, ]

Q10: What types of cancer have shown sensitivity to Carboxyamidotriazole in preclinical studies?

A10: Preclinical studies have demonstrated Carboxyamidotriazole's anti-tumor activity in various cancer models, including glioblastoma, melanoma, colon cancer, ovarian cancer, and non-small cell lung cancer (NSCLC). [, , , , ]

Q11: Is there evidence that Carboxyamidotriazole is effective against drug-resistant cancers?

A11: Yes, Carboxyamidotriazole has shown efficacy against imatinib-resistant chronic myeloid leukemia (CML) cells in vitro. [] It inhibits both BCR-ABL-dependent and -independent signaling pathways in these resistant cells. []

Q12: Does DNA mismatch repair deficiency affect Carboxyamidotriazole's efficacy?

A12: Interestingly, Carboxyamidotriazole exhibits selective sensitivity towards tumor cell lines with DNA mismatch repair (MMR) deficiency. [] This suggests a potential for targeted therapy in patients with MMR-deficient tumors.

Q13: Has Carboxyamidotriazole demonstrated synergistic effects with other anticancer agents?

A13: Yes, preclinical studies demonstrate synergistic effects when Carboxyamidotriazole is combined with other anticancer agents like temozolomide, 5-fluorouracil, and sorafenib. [, , ] These combinations often exhibit enhanced antitumor activity compared to single-agent therapies.

Q14: What are the potential mechanisms behind the synergistic effects observed with Carboxyamidotriazole combinations?

A14: The synergistic effects likely arise from Carboxyamidotriazole's ability to target multiple signaling pathways involved in tumor growth and survival. For instance, its combination with temozolomide in melanoma models enhances temozolomide sensitivity, potentially allowing for lower, less toxic doses. []

Q15: What are the main side effects observed with Carboxyamidotriazole in clinical trials?

A15: The most frequently reported side effects in clinical trials with Carboxyamidotriazole include nausea, vomiting, fatigue, and neurotoxicity, particularly at higher doses. [, ] Dose-limiting neurotoxicity, including cerebellar ataxia, has been observed. [, ]

Q16: How does the toxicity profile of Carboxyamidotriazole orotate (CTO) compare to Carboxyamidotriazole?

A16: Carboxyamidotriazole orotate (CTO), due to its enhanced bioavailability, might offer a more favorable toxicity profile. Preclinical data suggest it might achieve similar efficacy at lower doses, potentially reducing side effects associated with higher doses of Carboxyamidotriazole. [, , ]

Q17: Are there any long-term toxicity concerns associated with Carboxyamidotriazole?

A17: While preclinical and early clinical data provide insights into Carboxyamidotriazole's safety profile, further research is crucial to thoroughly evaluate its long-term effects.

Q18: What are the future directions for Carboxyamidotriazole research?

A18: Future research should focus on:

- Optimizing Carboxyamidotriazole delivery: Developing novel formulations or drug delivery systems to enhance its bioavailability and target specific tissues, potentially mitigating toxicity. [, ]

- Identifying biomarkers: Exploring biomarkers that predict response to Carboxyamidotriazole therapy and monitor treatment efficacy. []

- Expanding clinical applications: Evaluating Carboxyamidotriazole's potential in treating other diseases beyond cancer, such as inflammatory disorders. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

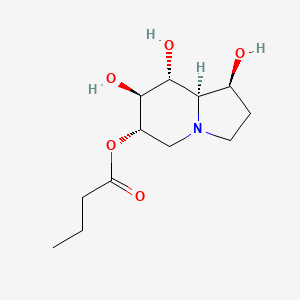

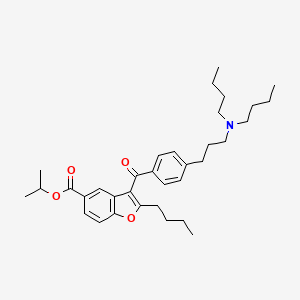

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1668360.png)

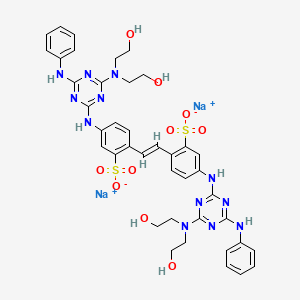

![sodium(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1668367.png)

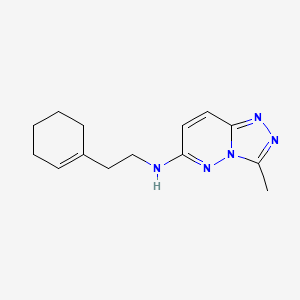

![(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid](/img/structure/B1668374.png)